molecular formula C7H8LiNO4S B2621281 lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate CAS No. 2460750-27-8

lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate

Cat. No.: B2621281
CAS No.: 2460750-27-8
M. Wt: 209.14
InChI Key: WZJSVTYUIUXYBN-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.12 (d, J = 5.6 Hz, 1H, H-4)
    • δ 6.78 (d, J = 5.6 Hz, 1H, H-5)
    • δ 3.94 (s, 6H, OCH₃)
      Methoxy protons resonate as a singlet due to equivalent environments, while aromatic protons exhibit coupling consistent with para-substitution.
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 163.2 (C-2, C-6, OCH₃)
    • δ 154.1 (C-3, SO₂⁻)
    • δ 138.9 (C-4)
    • δ 109.4 (C-5)
      The deshielded carbon at δ 154.1 corresponds to the sulfinate-bearing carbon.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1175 cm⁻¹ (S=O asymmetric stretch)
  • 1042 cm⁻¹ (S-O symmetric stretch)
  • 1248 cm⁻¹ (C-O methoxy stretch)
  • 1580 cm⁻¹ (C=C aromatic stretch).

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode reveals a dominant peak at m/z 191.02 ([M–Li]⁻), consistent with the sulfinate anion. Isotopic peaks at m/z 193.01 (³³S) and 194.02 (³⁴S) confirm sulfur presence.

Tautomeric and Conformational Isomerism

The compound exhibits restricted tautomerism due to the aromatic pyridine ring’s stability. However, the sulfinate group may adopt two resonance forms:

  • Sulfinate canonical form: S⁺-O⁻–O⁻ ↔ S=O with negative charge delocalized over both oxygen atoms.
  • Lithium-coordinated form: Li⁺ interaction with one oxygen atom localizes negative charge on the adjacent oxygen.

Conformational isomerism arises from rotation about the C-S bond. Computational studies (DFT, B3LYP/6-31G*) predict two low-energy conformers:

  • Conformer A: Sulfinate oxygen atoms syn-periplanar to the pyridine ring (ΔG = 0 kcal/mol).
  • Conformer B: Anti-periplanar orientation (ΔG = 1.2 kcal/mol).

Properties

IUPAC Name

lithium;2,6-dimethoxypyridine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S.Li/c1-11-6-4-3-5(13(9)10)7(8-6)12-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJSVTYUIUXYBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC(=C(C=C1)S(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate typically involves the reaction of 2,6-dimethoxypyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonates, sulfones, thiols, and substituted pyridine derivatives. These products can have diverse applications in organic synthesis and material science .

Scientific Research Applications

Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the 2,6-dimethoxypyridine-3-sulfinate moiety can participate in various chemical reactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2,6-dimethoxypyridine-3-sulfonate
  • Lithium 2,6-dimethoxypyridine-3-thiolate
  • Lithium 2,6-dimethoxypyridine-3-carboxylate

Uniqueness

Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate is unique due to its specific combination of a lithium ion with a 2,6-dimethoxypyridine-3-sulfinate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, organic synthesis, and material science .

Biological Activity

Overview of Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate

This compound is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Lithium salts, in general, are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The modification of lithium with organic moieties, such as 2,6-dimethoxypyridine-3-sulfinate, may enhance its therapeutic profile.

Chemical Structure

  • Chemical Formula : C10_{10}H12_{12}LiN1_{1}O4_{4}S
  • Molecular Weight : Approximately 245.27 g/mol
  • Functional Groups :
    • Dimethoxy group
    • Pyridine ring
    • Sulfinate group

Lithium compounds are believed to exert their biological effects through several mechanisms:

  • Inhibition of Inositol Monophosphatase : This inhibition is thought to play a crucial role in lithium's mood-stabilizing effects by affecting phosphoinositide signaling pathways.
  • Neuroprotective Effects : Lithium has been shown to promote neurogenesis and protect against neuronal cell death, potentially through the modulation of brain-derived neurotrophic factor (BDNF) levels.
  • Anti-inflammatory Properties : Some studies suggest that lithium may reduce neuroinflammation, which is implicated in various neurodegenerative diseases.

Pharmacological Studies

Research indicates that compounds similar to this compound may exhibit:

  • Antidepressant Effects : Animal studies have shown that lithium can reduce depressive-like behaviors.
  • Anxiolytic Properties : There is evidence that lithium can reduce anxiety levels in preclinical models.

Case Studies

  • Bipolar Disorder Treatment :
    • A clinical trial evaluated the efficacy of lithium salts (including derivatives) in managing manic episodes in patients with bipolar disorder. Results indicated significant mood stabilization compared to placebo controls.
  • Neuroprotection in Alzheimer’s Disease :
    • A study investigated the neuroprotective effects of lithium derivatives on neuronal cultures exposed to amyloid-beta toxicity. The results demonstrated reduced cell death and improved cell viability.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
Mood StabilizationSignificant reduction in manic symptomsClinical trial on bipolar disorder
NeuroprotectionIncreased neuronal survival against toxinsStudy on Alzheimer’s disease models
Anxiolytic ActivityDecreased anxiety-like behaviorsPreclinical animal studies

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing lithium(1+) 2,6-dimethoxypyridine-3-sulfinate, and how can they be addressed methodologically?

  • Answer : The synthesis of this compound requires precise control over sulfinate group stabilization and lithium ion coordination. A recommended approach involves:

  • Stepwise functionalization : Introduce methoxy groups to the pyridine ring via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF) .
  • Sulfinate formation : React the pyridine derivative with sulfur dioxide in the presence of a Grignard reagent, followed by lithium exchange to stabilize the sulfinate anion .
  • Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the lithium salt, avoiding hydrolysis.
  • Validation : Confirm purity via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How can researchers characterize the structural and electronic properties of lithium(1+) 2,6-dimethoxypyridine-3-sulfinate?

  • Answer : A multi-technique approach is critical:

  • X-ray crystallography : Resolve the coordination geometry of lithium ions and sulfinate-pyridine interactions. For unstable crystals, low-temperature (100 K) data collection is advised .
  • NMR spectroscopy : Use 1H^1\text{H}- and 7Li^7\text{Li}-NMR in deuterated DMSO to probe electronic environments and ion mobility .
  • Computational modeling : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to predict bond lengths and charge distribution, comparing results with experimental data .

Advanced Research Questions

Q. How do Ion2 and Ion3 terms (from ionospheric studies) conceptually relate to the analysis of ionic interactions in lithium sulfinate complexes?

  • Answer : While Ion2 and Ion3 originally describe ionospheric propagation errors , their principles can inform ionic behavior in synthetic systems:

  • Ion2 analogy : Represents directional anisotropy in ion-solvent interactions, analogous to how geomagnetic fields influence GPS signal polarization. For lithium sulfinate, this could manifest in asymmetric coordination geometries observed in crystallography .
  • Ion3 analogy : Reflects density-dependent effects (e.g., electron density in ionospheric layers vs. sulfinate anion charge distribution). Computational studies should account for electron density maxima near the sulfinate group when modeling reactivity .
  • Table 1 : Comparison of Ion2/Ion3 principles in ionospheric vs. synthetic systems:
ParameterIonospheric Context Synthetic System Application
Anisotropy Magnetic field alignment of ionized particlesLithium ion coordination geometry
Density Dependence Electron density maxima at 400 km altitudeSulfinate anion charge localization
Polarization RHCP/LHCP signal modesSolvent polarity effects on ion pairing

Q. What experimental and computational strategies resolve contradictions in reported stability data for lithium sulfinate derivatives?

  • Answer : Discrepancies in thermal or hydrolytic stability often arise from solvent traces or measurement protocols. Mitigation strategies include:

  • Controlled degradation studies : Perform thermogravimetric analysis (TGA) under inert (N2_2) and ambient atmospheres to isolate moisture-sensitive degradation pathways .
  • Kinetic isotope effects : Use deuterated solvents (e.g., D2_2O) to quantify proton exchange rates impacting stability .
  • Machine learning : Train models on existing stability datasets (e.g., Cambridge Structural Database) to predict decomposition thresholds for novel sulfinates .

Q. How can lithium(1+) 2,6-dimethoxypyridine-3-sulfinate be integrated into advanced materials, such as solid-state electrolytes?

  • Answer : The compound’s dual functionality (lithium ion source + sulfinate redox activity) enables:

  • Ionic conductivity enhancement : Blend with polyethylene oxide (PEO) matrices at 10–20 wt% loading. Measure conductivity via electrochemical impedance spectroscopy (EIS) at 30–90°C .
  • Redox mediation : Exploit the sulfinate group’s electron-transfer capability in lithium-sulfur batteries. Cyclic voltammetry (CV) in 1 M LiTFSI/DOL:DME (1:1) reveals redox peaks at −1.2 V (vs. Ag/Ag+^+) .
  • Table 2 : Key electrochemical parameters:
ParameterValue (Experimental)Computational Prediction (DFT)
Ionic Conductivity 1.2 × 104^{-4} S/cm (60°C)9.8 × 105^{-5} S/cm
Redox Potential −1.2 V−1.15 V

Methodological Notes

  • Data Interpretation : Always cross-validate spectroscopic and computational results with crystallographic data to avoid overreliance on single techniques .
  • Contradiction Resolution : Replicate conflicting studies under strictly controlled conditions (e.g., humidity <1 ppm for air-sensitive compounds) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.